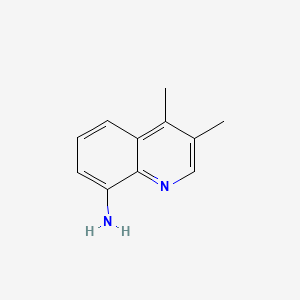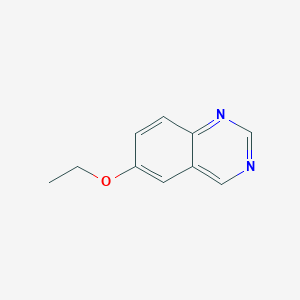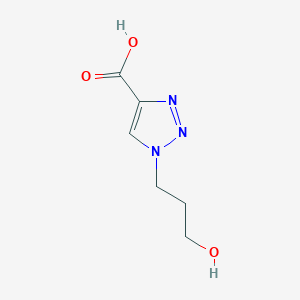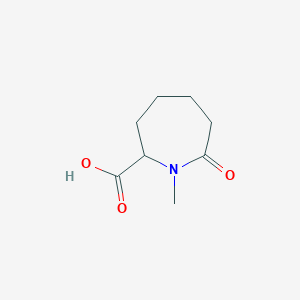![molecular formula C10H7N3 B11915350 Spiro[benzimidazole-2,3'-pyrrole] CAS No. 886493-06-7](/img/structure/B11915350.png)
Spiro[benzimidazole-2,3'-pyrrole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[benzo[d]imidazole-2,3’-pyrrole] is a heterocyclic compound that features a unique spiro linkage between a benzoimidazole and a pyrrole ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[benzo[d]imidazole-2,3’-pyrrole] typically involves the 1,3-dipolar cycloaddition reaction of azomethine ylides to activated unsaturated compounds. This method is widely used for constructing spiropyrrolidine structures and has been applied in the preparation of new imidazo[2,1-b][1,3]thiazoles spiro-fused with a pyrrolidine ring . The reaction conditions often include the use of anhydrous sodium acetate in acetic acid, leading to high yields of the desired spiro compounds.
Industrial Production Methods
Industrial production methods for spiro[benzo[d]imidazole-2,3’-pyrrole] are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[d]imidazole-2,3’-pyrrole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Spiro[benzo[d]imidazole-2,3’-pyrrole] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of spiro[benzo[d]imidazole-2,3’-pyrrole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist for G-protein-coupled receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine]: This compound features a similar spiro linkage but with a thiazole ring instead of a benzoimidazole.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities.
Uniqueness
Spiro[benzo[d]imidazole-2,3’-pyrrole] is unique due to its specific spiro linkage and the presence of both benzoimidazole and pyrrole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
886493-06-7 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
spiro[benzimidazole-2,3'-pyrrole] |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-7H |
InChI Key |
YHYLNKQJEWNFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3(C=CN=C3)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)




![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)


